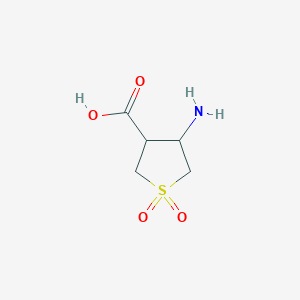
4-amino-1,1-dioxothiolane-3-carboxylic acid
Vue d'ensemble
Description
4-amino-1,1-dioxothiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO4S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Amino-1,1-dioxothiolane-3-carboxylic acid (also known as 4-amino-3-carboxy-1,1-dioxothiolane) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a dioxothiolane ring with an amino group and a carboxylic acid substituent. The synthesis typically involves the reaction of thiol derivatives with appropriate carboxylic acids under controlled conditions to yield the desired compound. Various methods have been reported for synthesizing similar dioxothiolane compounds, often focusing on optimizing yields and purity through different catalytic and non-catalytic approaches .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of dioxothiolane derivatives, including this compound. These compounds exhibit varying degrees of antibacterial and antifungal properties. For instance, research indicates that derivatives of this compound can inhibit the growth of specific bacterial strains and fungi, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anticonvulsant properties comparable to established medications like diazepam. The effective dose (ED50) for anticonvulsant activity has been reported to be around 1.4 mg/kg, indicating a promising profile for further development in treating seizure disorders .
Case Study: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing the compound's potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study: Anticonvulsant Activity
In a controlled study involving animal models, the anticonvulsant efficacy of this compound was compared with diazepam. Results indicated that both compounds exhibited significant seizure suppression; however, the dioxothiolane derivative showed a longer duration of action in some trials .
Propriétés
IUPAC Name |
4-amino-1,1-dioxothiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-4-2-11(9,10)1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVHIVRXZFWJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695355 | |
| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378875-55-8 | |
| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















